molecular formula C12H16O7 B013578 3,4,6-Tri-O-acetyl-D-galactal CAS No. 4098-06-0

3,4,6-Tri-O-acetyl-D-galactal

Cat. No. B013578
CAS RN: 4098-06-0
M. Wt: 272.25 g/mol
InChI Key: LLPWGHLVUPBSLP-IJLUTSLNSA-N
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Description

Synthesis Analysis

3,4,6-Tri-O-acetyl-D-galactal is synthesized through various chemical reactions, often involving catalysis and selective conversion processes. For instance, under aluminum triflate catalysis, it can be selectively converted into chiral benzopyrans, chromenes, and chromans depending on the reaction conditions, highlighting the substance's reactivity and potential for generating structurally diverse molecules (Simelane et al., 2014).

Molecular Structure Analysis

The molecular structure of 3,4,6-Tri-O-acetyl-D-galactal and its derivatives has been elucidated through various analytical techniques, including NMR spectroscopy and X-ray crystallography. These analyses provide insights into the compound's conformational preferences and structural features, which are crucial for understanding its reactivity and interactions in chemical reactions (Srinivas et al., 2004).

Chemical Reactions and Properties

3,4,6-Tri-O-acetyl-D-galactal undergoes a range of chemical reactions, demonstrating its versatile chemical properties. For example, it can participate in allylic rearrangement reactions to produce glycoside derivatives with a 2,3-double bond, showcasing its role in the synthesis of structurally diverse molecules (Ciment & Ferrier, 1966).

Scientific research applications

  • Synthesis of Methyl Glycosides

    It is used in synthesizing methyl glycosides of chondroitin 4- and 6-sulfate units (J. Jacquinet, 1990).

  • Epoxidation of D-Glucal and D-Galactal Derivatives

    It serves for the epoxidation of D-glucal and D-galactal derivatives with DMDO, resulting in high selectivity in 1,2-anhydrosugar formation (P. Cheshev, A. Marra, A. Dondoni, 2006).

  • Synthesis of Alkyl Di-O-acetyl-dideoxy-Hex-2-enopyranosides

    It is used in synthesizing alkyl 4,6-di-O-acetyl-2,3-dideoxy-α-d-threo-hex-2-enopyranosides (G. Grynkiewicz, W. Priebe, A. Zamojski, 1979).

  • Source of D-Galactosamine

    It can act as a source for D-galactosamine and 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosy (R. Lemieux, R. M. Ratcliffe, 1979).

  • Galactosamine Building Blocks for Oligosaccharide Synthesis

    It is used for safe and efficient preparation of galactosamine building blocks in oligosaccharide synthesis (Mónica Guberman, Bartholomäus Pieber, P. Seeberger, 2019).

  • Synthesis of Phytosphingosine and Sphinganine

    It is applied in the convenient synthesis of phytosphingosine and sphinganine from D-galactal and D-arabitol (R. Wild, R. Schmidt, 1995).

  • Synthesis Tool for Amino Sugars

    It serves as a convenient synthesis tool for amino sugars and their derivatives (J. Das, R. Schmidt, 1998).

  • Formation of Glycoside Derivatives

    It reacts with alcohols and phenols to give glycoside derivatives containing a 2,3-double bond (D. M. Ciment, R. Ferrier, 1966).

  • Conversion into Chiral Benzopyrans, Chromenes, and Chromans

    It can be selectively converted into chiral benzopyrans, chromenes, and chromans under aluminum triflate catalysis (S. Simelane, H. H. Kinfe, A. Muller, D. Williams, 2014).

  • Anti-Inflammatory Activity

    Derivatives of 3,4,6-Tri-O-acetyl-D-galactal have shown potent anti-inflammatory activity (Xiangbao Meng, Dong Han, Suna Zhang, W. Guo, J. Cui, Zhong-Jun Li, 2007).

properties

IUPAC Name

[(2R,3R,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPWGHLVUPBSLP-IJLUTSLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193976
Record name 2,6-Anhydro-5-deoxy-D-arabino-hex-5-enitol triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,6-Tri-O-acetyl-D-galactal

CAS RN

4098-06-0
Record name Tri-O-acetyl-D-galactal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4098-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Anhydro-5-deoxy-D-arabino-hex-5-enitol triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-anhydro-5-deoxy-D-arabino-hex-5-enitol triacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.690
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
289
Citations
DM Ciment, RJ Ferrier - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
Reaction of tri-O-acetyl-D-galactal with alcohols and phenols is shown to give glycoside derivatives containing a 2,3-double bond. In boiling acetic acid the glycal acetate undergoes …
Number of citations: 43 pubs.rsc.org
A Nowacki, B Liberek - Carbohydrate research, 2018 - Elsevier
B3LYP and M06–2X optimization and MP2 single point calculations are reported for the 4 H 5 and 5 H 4 conformations of 3,4,6-tri-O-acetyl-D-allal, 3,4,6-tri-O-acetyl-D-galactal, 3,4,6-tri-…
Number of citations: 22 www.sciencedirect.com
G Grynkiewicz, W Priebe, A Zamojski - Carbohydrate Research, 1979 - Elsevier
3,4,6-Tri-O-acetyl-d-galactal, on treatment in 1,2-dichloroethane with alcohols and stannic chloride as catalyst, readily undergoes allylic rearrangement-substitution, forming alkyl 4,6-di-…
Number of citations: 116 www.sciencedirect.com
B Shanmugasundaram, AK Bose… - Tetrahedron letters, 2002 - Elsevier
Montmorillonite K10 was found to catalyze, under microwave irradiation, rapid O-glycosidation of 3,4,6-tri-O-acetyl-d-galactal to afford exclusively the alkyl and aryl 2,3-dideoxy-d-threo-…
Number of citations: 64 www.sciencedirect.com
A Rosenthal, D Abson - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
3,4,6-Tri-O-acetyl-D-galactal reacted with carbon monoxide and hydrogen in the presence of dicobalt octacarbonyl to yield 2,6-anhydro-3-deoxy-D-galacto-heptitol (I) and 2,6-anhydro-3…
Number of citations: 5 cdnsciencepub.com
RU Lemieux, RM Ratcliffe - Canadian Journal of Chemistry, 1979 - cdnsciencepub.com
La réaction du tri-O-acétyl-3,4,6 D-galactal avec du nitrate d'ammonium cérique en excès et de l'azoture de sodium dans l'acétonitrile conduit aux produits d'addition azido-2 nitrate-1 (…
Number of citations: 842 cdnsciencepub.com
TC Shiao, J Rodrigue, O Renaudet… - … Methods, Volume 2, 2014 - books.google.com
Glycals have been extensively used for the synthesis of a wide range of carbohydrate derivatives such as O-, 1, 2 C-, 3 S-, 4 and N-glycosides, 5 cyclopropanated carbohydrates, 6 and …
Number of citations: 8 books.google.com
A Rosenthal, D Read - Canadian Journal of Chemistry, 1957 - cdnsciencepub.com
A new crystalline seven-carbon branched-chain carbohydrate has been synthesized by application of the oxo reaction to 3,4,6-tri-O-acetyl-D-galactal. Periodate oxidation of the sugar …
Number of citations: 7 cdnsciencepub.com
AW Pierwocha, K Walczak - Carbohydrate research, 2008 - Elsevier
We report a simple, efficient, and mild method for the synthesis of ω-aminoalkyl 2-deoxy-d-arabino/lyxo-hexopyranoside and 2,3-dideoxy-α-d-erythro-hexopyranoside. The total …
Number of citations: 14 www.sciencedirect.com
DW Read - 1956 - open.library.ubc.ca
3, 4, 6-Tri-Q-acetyl-D-galactal was treated in the presence of dicohalt octacarbonyl with carbon monoxide and hydrogen at elevated temperatures and pressures. From deacetylation of …
Number of citations: 3 open.library.ubc.ca

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